This compound is classified as an imidazole derivative, specifically a tetrahydroimidazo compound. Its structure features a fused bicyclic system that includes two nitrogen atoms within the rings, which is typical for imidazole derivatives. The presence of the dione functional group contributes to its reactivity and potential biological activity.
The synthesis of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves cyclization reactions starting from appropriate precursors. A common method includes:
For example, one synthesis route involves the condensation of specific amino compounds with diketones under reflux conditions to yield the desired bicyclic compound .
The molecular structure of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can be described as follows:
Advanced techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for detailed structural elucidation, confirming the arrangement of atoms and functional groups within the molecule .
3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione participates in various chemical reactions due to its reactive functional groups:
These reactions are significant for developing derivatives with enhanced biological activity or improved material properties .
Further research is needed to elucidate its precise mechanism in biological systems .
The physical and chemical properties of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione are crucial for understanding its behavior in various applications:
These properties influence its use in pharmaceutical formulations and material science applications .
The potential applications of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione include:
The core structure of this heterocyclic system is defined by the fusion of two imidazole rings at the [4,5-d] bond, creating a bicyclic framework with bridgehead nitrogen atoms. According to IUPAC guidelines, the parent compound is named as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, reflecting the saturated nature of the rings and the positions of the carbonyl functions. The specific derivative bearing a methyl group at the 3a-position is systematically named 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (CAS 3720-96-5), where the "3a" locant denotes the methyl substitution at the bridgehead carbon adjacent to the fused ring junction [1] [3].
The numbering system prioritizes the carbonyl-bearing nitrogens (N2 and N5) while assigning lower locants to the fusion atoms. This results in the bridgehead carbon (C3a) receiving the "a" designation per von Baeyer nomenclature for fused alicyclics. The molecular formula C₅H₈N₄O₂ (MW 156.15 g/mol) and canonical SMILES CC12NC(=O)NC1NC(=O)N2 encode this connectivity, confirming the methyl group's position on the saturated carbon bridging both rings [1] [3].
Table 1: Key Nomenclature Identifiers for 3a-Methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Identifier | Value |
---|---|
Systematic IUPAC Name | 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione |
CAS Registry | 3720-96-5 |
Molecular Formula | C₅H₈N₄O₂ |
Molecular Weight | 156.15 g/mol |
Canonical SMILES | CC12NC(=O)NC1NC(=O)N2 |
InChI Key | YTIVQLVXSNDPGV-UHFFFAOYSA-N |
The 2,5-dione functionality enables lactam-lactam tautomerism, where proton migration between ring nitrogens (N1/N3 vs. N4/N6) generates distinct isomeric forms. For the 3a-methyl derivative, two primary tautomers exist: the 1H,3H-dione form (predominant in solid state) and the 1H,6H-dione form (favored in polar solutions). These tautomers are not merely notational variants; they influence the compound's dipole moment, crystallinity, and hydrogen-bonding capacity. The IUPAC name explicitly specifies the 1H,3H-dione configuration, indicating protonation at N1 and N3, which stabilizes the conjugated system through cross-ring delocalization [1] [3].
The SMILES notation O=C1NC(NC(N2)=O)(C)C2N1 explicitly depicts the lactam protons at N1 and N3, consistent with X-ray diffraction studies of analogous glycolurils. Tautomeric assignment is further confirmed by the InChI string 1S/C5H8N4O2/c1-5-2(6-3(10)8-5)7-4(11)9-5/h2H,1H3,(H2,6,8,10)(H2,7,9,11), which enumerates all labile hydrogens and their bonding sites. Notably, the 3a-methyl group locks the stereoelectronics at C3a, preventing ring inversion and reducing the number of observable tautomers compared to unsubstituted derivatives [3] [8].
Table 2: Tautomeric Forms of 3a-Substituted Glycolurils
Tautomer Designation | Protonation Sites | Stabilizing Features |
---|---|---|
1H,3H-dione (Preferred) | N1, N3 | Cross-ring conjugation; C3a-methyl synergy |
1H,6H-dione | N1, N6 | Solvent-stabilized; higher dipole moment |
3H,6H-dione | N3, N6 | Rare; observed in apolar matrices |
The position of alkyl or aryl substituents critically determines the numbering hierarchy and stereochemical descriptors. Methyl substitution at C3a (as in 3720-96-5) generates a chiral center but is named without stereodescriptors due to rapid ring inversion at room temperature. Contrast this with 3a,6a-disubstituted derivatives like 3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (CAS 5157-15-3), where the 6a-phenyl group forces a rigid cis-fused geometry. Here, the "3a" and "6a" locants specify the bridgehead carbons, with C6a receiving higher numbering priority as the fusion atom of the second ring [4] [9].
Notably, substituents on nitrogen (e.g., 1-benzyl-3-methyl derivative) alter the parent numbering by assigning priority to substituted nitrogens. In 1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, the benzyl group at N1 shifts the carbonyl priority to N3, while the methyl remains at C3a (SMILES: O=C1N(CC2=CC=CC=C2)C(NC(N3)=O)C3N1C). This demonstrates how IUPAC rules dynamically adapt to maximize functional group hierarchy: carbonyls > alkylated nitrogens > bridgehead substituents [5] [10].
Table 3: Nomenclature Impact of Substituent Position in Glycoluril Derivatives
Compound Example | Substituent Position | Systematic Name Variation |
---|---|---|
3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | C3a | Base name with stereochemically flexible methyl |
3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | C3a, C6a | Rigid cis-fused system; stereodescriptors required for enantiopure forms |
3a-ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | C3a (ethyl), C6a (methyl) | Prioritization by atomic number (ethyl > methyl) despite C6a position |
1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | N1 (benzyl), C3a (methyl) | Nitrogen substitution prefixes bridgehead modification |
The molecular framework's sensitivity to substituent placement underscores the necessity for precise locant assignment in complex drug intermediates like Phenytoin Impurity D (the 3a,6a-diphenyl derivative), where even minor positional changes alter pharmacological behavior. The consistent application of fusion atom numbering ([4,5-d]) ensures that substituent effects are predictably encoded across this heterocyclic class [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7